Home > Products > Screening Compounds P66776 > (Rac)-Nedisertib
(Rac)-Nedisertib - 1637542-34-7

(Rac)-Nedisertib

Catalog Number: EVT-2609435
CAS Number: 1637542-34-7
Molecular Formula: C24H21ClFN5O3
Molecular Weight: 481.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Rac)-Nedisertib, also known by its chemical name C24H21ClFN5O3, is a synthetic compound that has garnered attention in scientific research due to its potential applications in biology and medicine. It is classified as a small molecule inhibitor and is primarily studied for its interactions with specific molecular targets involved in various biological processes.

Source and Classification

The compound is sourced from various chemical suppliers and is classified under the category of pharmacological agents, specifically as an inhibitor of certain protein kinases. Its molecular weight is approximately 481.9 g/mol, and it contains several functional groups that contribute to its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of (Rac)-Nedisertib involves multiple steps, including the preparation of intermediate compounds. The exact synthetic routes are often proprietary, but general methods include:

  • Preparation of Intermediates: This step may involve the use of various starting materials that undergo chemical transformations to form intermediates.
  • Reactions Under Specific Conditions: The subsequent reactions are carefully controlled for temperature, pressure, and solvent to optimize yield and purity.

Industrial production typically employs large-scale synthesis techniques, ensuring high efficiency through crystallization and purification processes to meet quality standards .

Molecular Structure Analysis

Structure and Data

(Rac)-Nedisertib features a complex molecular structure characterized by:

  • Molecular Formula: C24H21ClFN5O3
  • Functional Groups: The presence of chlorine, fluorine, and nitrogen atoms contributes to its reactivity and interaction with biological targets.

The three-dimensional structure can be represented using software tools for molecular visualization, which helps in understanding its binding interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

(Rac)-Nedisertib participates in various chemical reactions, including:

  • Oxidation: This reaction can lead to the formation of oxidized derivatives.
  • Reduction: Reduction pathways can convert the compound into less oxidized forms.
  • Substitution Reactions: These involve the replacement of one functional group with another.

Common reagents used include oxidizing agents, reducing agents, and catalysts. The specific conditions for these reactions are crucial for achieving desired products.

Mechanism of Action

The mechanism of action for (Rac)-Nedisertib primarily involves its interaction with specific protein kinases. By binding to these targets, it modulates their activity, potentially leading to therapeutic effects in various diseases. Ongoing research aims to elucidate the precise molecular pathways involved in its action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: (Rac)-Nedisertib is typically a solid at room temperature.
  • Solubility: Its solubility varies depending on the solvent used; it is generally soluble in organic solvents.

Chemical Properties

  • Stability: The compound's stability under different environmental conditions is an important consideration for its storage and application.
  • Reactivity: It shows reactivity typical of compounds containing halogens and nitrogen functionalities.

Data regarding these properties are essential for understanding how (Rac)-Nedisertib can be effectively utilized in laboratory settings .

Applications

(Rac)-Nedisertib has a wide range of scientific applications:

  • Chemistry: It serves as a reagent in various chemical reactions.
  • Biology: Research focuses on its biological activities, particularly its interactions with biomolecules.
  • Medicine: Investigations into its therapeutic potential are ongoing, especially concerning its effects on specific molecular targets related to cancer and other diseases.
  • Industry: The compound is also explored for developing new materials and processes in chemical manufacturing .
Molecular Pharmacology of (Rac)-Nedisertib in DNA Damage Response

DNA-Dependent Protein Kinase Inhibition: Mechanisms of Catalytic Activity Suppression

(Rac)-Nedisertib exerts its antitumor effects by selectively inhibiting the catalytic activity of the DNA-dependent protein kinase catalytic subunit. DNA-dependent protein kinase is a serine/threonine kinase complex comprising the Ku70/Ku80 heterodimer and the DNA-dependent protein kinase catalytic subunit. This complex is a critical regulator of the non-homologous end joining pathway, the primary mechanism for repairing DNA double-strand breaks in mammalian cells [1] [5]. (Rac)-Nedisertib binds competitively to the adenosine triphosphate-binding pocket of the DNA-dependent protein kinase catalytic subunit, achieving half-maximal inhibitory concentration values below 3 nanomolar in enzymatic assays [7]. This high-affinity interaction prevents adenosine triphosphate hydrolysis, thereby abolishing the kinase activity essential for DNA-dependent protein kinase catalytic subunit autophosphorylation and subsequent recruitment of downstream repair factors [1].

Key biochemical consequences of DNA-dependent protein kinase catalytic subunit inhibition include:

  • Suppression of Autophosphorylation: DNA-dependent protein kinase catalytic subunit requires autophosphorylation at specific serine-glutamine/threonine-glutamine motifs (e.g., serine 2056) for functional activation and dissociation from DNA ends. (Rac)-Nedisertib treatment significantly reduces serine 2056 phosphorylation, trapping DNA-dependent protein kinase in an inactive state bound to damaged DNA [1] [5].
  • Impaired Signal Transduction: Without kinase activity, DNA-dependent protein kinase fails to phosphorylate critical downstream effectors, including Artemis nuclease, X-ray repair cross complementing protein 4, and XRCC4-like factor. This disrupts the entire DNA damage signaling cascade [1] [10].
  • Cellular Validation: In vitro studies demonstrate near-complete inhibition of DNA-dependent protein kinase catalytic subunit phosphorylation (serine 2056) in human tumor xenograft models (e.g., FaDu, HCT116) following (Rac)-Nedisertib administration, correlating with potent radiosensitization [7].

Table 1: Biochemical Profile of (Rac)-Nedisertib

ParameterValueExperimental Context
DNA-dependent protein kinase catalytic subunit IC₅₀< 3 nanomolarEnzymatic kinase assay
Cellular pDNA-dependent protein kinase catalytic subunit (S2056) IC₅₀< 0.5 micromolarImmunoassay in tumor cell lysates
Specificity vs. Phosphatidylinositol 3-kinase> 100-fold selectivityComparative kinase profiling

Role in Non-Homologous End Joining Pathway Dysregulation

Non-homologous end joining repairs DNA double-strand breaks by direct ligation of broken DNA ends. While efficient, this process is inherently error-prone and can lead to genomic instability if improperly regulated. (Rac)-Nedisertib induces targeted dysregulation of non-homologous end joining by preventing DNA-dependent protein kinase catalytic subunit-mediated coordination of the repair machinery [5] [10].

The molecular sequelae of this dysregulation include:

  • Defective End Processing: DNA-dependent protein kinase catalytic subunit phosphorylation activates Artemis, an endonuclease responsible for processing complex or irregular DNA termini (e.g., those induced by ionizing radiation). Inhibition by (Rac)-Nedisertib compromises Artemis-mediated end cleaning, leaving DNA ends unligatable [5] [10].
  • Synaptic Complex Failure: Functional DNA-dependent protein kinase catalytic subunit facilitates the formation of a synaptic complex bridging two DNA ends. Autophosphorylation triggers conformational changes necessary for DNA-dependent protein kinase catalytic subunit dissociation, allowing access to ligation complexes ((X-ray repair cross complementing protein 4)-DNA ligase IV-XRCC4-like factor). (Rac)-Nedisertib stalls this process, preventing ligation complex recruitment and causing persistent DNA double-strand breaks [5].
  • Synthetic Lethality Applications: Cancer cells with inherent deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations) rely heavily on non-homologous end joining. (Rac)-Nedisertib exacerbates DNA double-strand break repair incapacity in these cells, creating opportunities for synthetic lethality strategies. Preclinical data confirm enhanced tumor growth inhibition when combined with irradiation across multiple xenograft models [7] [10].

Table 2: Impact of (Rac)-Nedisertib on Non-Homologous End Joining Components

Non-Homologous End Joining FactorFunctionConsequence of DNA-dependent protein kinase catalytic subunit Inhibition
Ku70/Ku80DNA end recognition & DNA-dependent protein kinase catalytic subunit recruitmentComplex forms but lacks catalytic activity
ArtemisEndonucleolytic processing of terminiInactivation; failure to resolve damaged ends
XRCC4/DNA Ligase IV/XRCC4-like factorDNA end ligationImpaired recruitment/activation; persistent double-strand breaks

Structural Interaction Analysis: Molecular Docking and Binding Affinity to DNA-Dependent Protein Kinase Catalytic Subunit

Understanding the structural basis of (Rac)-Nedisertib’s potency requires analysis of its interaction with the DNA-dependent protein kinase catalytic subunit. DNA-dependent protein kinase catalytic subunit belongs to the phosphatidylinositol 3-kinase-related kinase family, characterized by large molecular size (>400 kDa) and complex domain architecture [5]. Key structural elements include:

  • N-terminal HEAT Repeats: Facilitate protein-protein interactions and DNA binding.
  • FAT Domain (FRAP, ATM, TRAPP): Regulatory region influencing kinase activation.
  • Kinase Domain: Catalytic core where (Rac)-Nedisertib binds.
  • FAT-C Domain: C-terminal regulatory segment [5].

Molecular modeling and experimental structural biology reveal:

  • Binding Pocket Specificity: (Rac)-Nedisertib occupies the adenosine triphosphate-binding cleft within the kinase domain. Its chlorophenyl and fluorophenyl substituents form critical hydrophobic interactions, while the morpholino group projects towards solvent-exposed regions, enhancing selectivity over phosphatidylinositol 3-kinases [1] [7].
  • Conformational Effects: Small-angle X-ray scattering and crystallographic studies indicate that DNA-dependent protein kinase catalytic subunit exists in dynamic equilibrium between open and closed conformations. (Rac)-Nedisertib binding stabilizes an inactive conformation, preventing the autophosphorylation-induced structural transitions necessary for kinase activation and dissociation [5].
  • Allosteric Modulation: Beyond adenosine triphosphate-competitive inhibition, (Rac)-Nedisertib binding may indirectly affect the function of the flexible phosphate-binding loop and the catalytic activation loop, further suppressing enzymatic activity. This is corroborated by reduced phosphorylation at serine 2056 and threonine 2609 clusters—critical autophosphorylation sites regulating DNA-dependent protein kinase catalytic subunit release from DNA [1] [5].

Table 3: Critical Structural Motifs in DNA-Dependent Protein Kinase Catalytic Subunit Targeted by (Rac)-Nedisertib

Structural Domain/MotifFunctionRole in (Rac)-Nedisertib Binding
Kinase Domain Adenosine Triphosphate-Binding CleftAdenosine triphosphate binding & catalytic activityDirect occupancy; competitive inhibition
Serine 2056 ClusterAutophosphorylation site; regulates dissociationHyperphosphorylation prevented
Threonine 2609 ClusterAutophosphorylation site; regulates activationReduced phosphorylation; impaired kinase activity
FAT-C DomainRegulatory interactionsIndirect stabilization of inactive conformation

Properties

CAS Number

1637542-34-7

Product Name

(Rac)-Nedisertib

IUPAC Name

[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol

Molecular Formula

C24H21ClFN5O3

Molecular Weight

481.91

InChI

InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3

InChI Key

MOWXJLUYGFNTAL-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.